Tegafur - 17902-23-7

Tegafur

Catalog Number: EVT-288270
CAS Number: 17902-23-7
Molecular Formula: C8H9FN2O3
Molecular Weight: 200.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tegafur, chemically known as 5-fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione, is a prodrug of 5-fluorouracil (5-FU) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It serves as an antineoplastic agent, specifically a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine []. In essence, Tegafur is administered in an inactive form and subsequently metabolized within the body to release the active anticancer agent, 5-FU [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Source and Classification

Tegafur is derived from 5-fluorouracil through chemical modification. Its systematic name is 1-(2-tetrahydrofuran-2-yl)-5-fluorouracil, and its molecular formula is C8H9FN2O3C_8H_9FN_2O_3 . The compound belongs to the class of pyrimidine analogs and functions primarily by interfering with DNA synthesis through inhibition of thymidylate synthase.

Synthesis Analysis

The synthesis of tegafur can be accomplished through various methods, with a notable approach being the alkylation of 5-fluorouracil.

Methodology

  1. Alkylation Reaction:
    • One method involves the reaction of 5-fluorouracil with tetrahydrofuran in the presence of a catalyst such as copper acetate and hydrogen peroxide. The reaction conditions typically include stirring at 40C40^\circ C for several hours.
    • For example, a specific procedure includes using 13.00g13.00g (0.10 mol) of 5-fluorouracil, 7.21g7.21g (0.10 mol) of tetrahydrofuran, 399.30mg399.30mg (2.0 mmol) of copper acetate, and 28.33g28.33g (0.25 mol) of hydrogen peroxide in 150mL150mL of N,N-dimethylformamide .
  2. Recrystallization:
    • After the reaction, the mixture is filtered and poured into a solution of ice water and dichloromethane for extraction. The organic phase is washed and dried before being concentrated under reduced pressure to yield crude tegafur, which is then recrystallized from anhydrous methanol to obtain a refined product with yields ranging from 88.37%88.37\% to 91.38%91.38\% depending on the specific conditions used .
Molecular Structure Analysis

The molecular structure of tegafur consists of a pyrimidine ring substituted with a tetrahydrofuran moiety, contributing to its prodrug characteristics.

Structural Features

  • Molecular Formula: C8H9FN2O3C_8H_9FN_2O_3
  • Molecular Weight: Approximately 186.17 g mol186.17\text{ g mol}
  • Functional Groups: The structure includes a fluorine atom at the 5-position of the pyrimidine ring and an ether group from the tetrahydrofuran.

The three-dimensional structure allows for interactions that facilitate its conversion into active metabolites upon administration.

Chemical Reactions Analysis

Tegafur undergoes several chemical reactions that are crucial for its pharmacological activity.

Key Reactions

  1. Conversion to Active Metabolites:
    • Once administered, tegafur is metabolized into 5-fluorouracil via enzymatic hydrolysis, which then acts on DNA synthesis pathways by inhibiting thymidylate synthase.
  2. Degradation Pathways:
    • Tegafur can also undergo degradation under acidic or basic conditions, leading to various byproducts that may affect its efficacy and safety profile.
Mechanism of Action

The mechanism by which tegafur exerts its effects primarily involves its conversion to 5-fluorouracil.

Detailed Mechanism

  • Inhibition of Thymidylate Synthase:
    • The active form, 5-fluorouracil, inhibits thymidylate synthase, an enzyme critical for DNA synthesis by preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate.
  • Impact on DNA Synthesis:
    • This inhibition disrupts the synthesis of thymidine triphosphate, ultimately leading to impaired DNA replication in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Tegafur exhibits several important physical and chemical properties that influence its pharmaceutical application.

Properties Overview

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 110C110^\circ C
  • Stability: Stable under normal conditions but sensitive to moisture and light.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Tegafur has significant applications in oncology as part of combination therapies for various cancers.

Therapeutic Uses

  1. Cancer Treatment:
    • Primarily used in combination with other chemotherapeutic agents to enhance efficacy against solid tumors.
  2. Pharmaceutical Formulations:
    • Development of novel formulations such as cocrystals has been explored to improve solubility and bioavailability .
  3. Research Applications:
    • Ongoing studies focus on optimizing delivery methods and understanding interactions within biological systems to enhance therapeutic outcomes.
Mechanisms of Action and Biochemical Pathways

Prodrug Activation Mechanisms: Role of Hepatic CYP2A6 and Thymidine Phosphorylase

Tegafur functions as a slow-release prodrug of 5-FU, requiring enzymatic conversion to exert cytotoxicity. Two primary pathways govern its activation:

  • Hepatic CYP2A6-Mediated Oxidation: The cytochrome P450 isoform CYP2A6 catalyzes the hydroxylation of Tegafur’s furan ring, generating 5′-hydroxytegafur. This intermediate spontaneously decomposes into 5-FU and succinic aldehyde (Figure 1) [1] [6]. Genetic polymorphisms in CYP2A6 significantly influence activation efficiency. Variant alleles (e.g., CYP2A6*4, *7, *9) reduce Tegafur clearance by 58% in homozygous patients, leading to elevated 5-FU exposure [6]. Ethnic variability exists: Japanese populations exhibit higher frequencies of low-activity alleles (50.5%) compared to Caucasians (9.1%) [6].

  • Thymidine Phosphorylase (TP)-Driven Conversion: In extrahepatic tissues (particularly tumors), TP cleaves Tegafur directly to 5-FU. This pathway exploits the angiogenic tumor microenvironment, where TP is overexpressed, enabling localized 5-FU release [1] [4].

Table 1: Enzymatic Pathways in Tegafur Activation

EnzymeRole in ActivationTissue LocalizationGenetic Influences
CYP2A6Primary oxidation to 5′-hydroxytegafurLiver microsomesPolymorphisms alter 5-FU exposure
Thymidine phosphorylaseDirect hydrolysis to 5-FUTumor stroma, macrophagesOverexpressed in malignancies
CYP1A2/CYP2C8Minor oxidative pathwaysLiverLimited clinical impact

Thymidylate Synthase Inhibition: Molecular Interactions and RNA/DNA Synthesis Disruption

Upon conversion to 5-FU, Tegafur’s antineoplastic effects manifest through two parallel anabolic pathways:

A. Thymidylate Synthase (TS) Inhibition

  • 5-FU is phosphorylated to fluorodeoxyuridine monophosphate (FdUMP), which forms a covalent ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (5,10-MTHF). This complex irreversibly inhibits TS, the enzyme catalyzing deoxyuridine monophosphate (dUMP) conversion to deoxythymidine monophosphate (dTMP) [2] [6].
  • Depletion of dTMP pools disrupts DNA synthesis and repair, forcing misincorporation of uracil into DNA and triggering strand breaks [3].

B. RNA-Directed Cytotoxicity

  • 5-FU is metabolized to fluorouridine triphosphate (FUTP), incorporated into RNA during transcription. This alters RNA processing, mRNA stability, and ribosomal function, culminating in impaired protein synthesis [2] [7].

Table 2: Dual Anabolic Pathways of 5-FU Derived from Tegafur

PathwayKey MetaboliteMolecular TargetBiological Consequence
DNA-directedFdUMPThymidylate synthasedTMP depletion → DNA fragmentation
RNA-directedFUTPRNA polymerasesRNA misfolding → disrupted translation
DNA-directedFdUTPDNA polymerasesDNA strand breaks

The balance between these pathways dictates tumor sensitivity. TS overexpression confers resistance, while tumors with high RNA synthesis rates are vulnerable to RNA disruption [7].

Synergistic Effects in Combination Therapies: Modulation by Uracil, Gimeracil, and Oteracil

Tegafur’s efficacy is amplified in combination regimens that optimize 5-FU bioavailability and tumor selectivity:

A. Uracil (in UFT: Tegafur:Uracil = 1:4)

  • Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for >80% of 5-FU catabolism to inactive dihydrofluorouracil (DHFU) [2] [8].
  • This inhibition elevates plasma/tumor 5-FU concentrations and prolongs its half-life. Preclinical studies confirm 3-fold higher intratumoral 5-FU levels in UFT versus Tegafur alone [5] [8].

B. Gimeracil (CDHP; in S-1: Tegafur:CDHP:Oteracil = 1:0.4:1)

  • CDHP is a potent, reversible DPD inhibitor (180× stronger than uracil) [5] [6]. It sustains 5-FU exposure by blocking hepatic degradation.
  • Unlike uracil, CDHP’s clearance is renal. Reduced renal function increases 5-FU accumulation, necessitating dose adjustments [6].

C. Oteracil Potassium (Oxo)

  • Oxo inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal mucosa, preventing 5-FU phosphorylation to fluorouridine monophosphate (FUMP) [5] [6].
  • This localized inhibition protects against severe diarrhea and mucositis by minimizing 5-FU activation in gut epithelium [6].

Table 3: Biochemical Modulators in Tegafur Combinations

ModulatorTarget EnzymeMechanismPharmacologic Outcome
UracilDihydropyrimidine dehydrogenaseCompetitive inhibition↑ Plasma/tumor 5-FU half-life
Gimeracil (CDHP)Dihydropyrimidine dehydrogenasePotent competitive inhibitionProlonged 5-FU exposure; renal clearance
Oteracil (Oxo)Orotate phosphoribosyltransferaseCompetitive inhibition↓ GI toxicity via reduced 5-FU activation

The S-1 combination exemplifies rational drug design: CDHP amplifies 5-FU bioavailability, while Oxo confines cytotoxicity to systemic circulation and tumor sites [5] [6].

Properties

CAS Number

17902-23-7

Product Name

Tegafur

IUPAC Name

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)

InChI Key

WFWLQNSHRPWKFK-UHFFFAOYSA-N

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Partly miscible

Synonyms

1-(2-Tetrahydrofuryl)-5-fluorouracil
1-(Tetrahydro-2-furanyl)-5-fluorouracil
5-Fluoro-1-(tetrahydro-2-furanyl)-2,4-pyrimidinedione
Florafur
Fluorofur
FT 207
FT-207
FT207
Ftorafur
Futraful
N1-(2'-Tetrahydrofuryl)-5-fluorouracil
Sunfural S
Tegafur
Uftoral
Utefos

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.